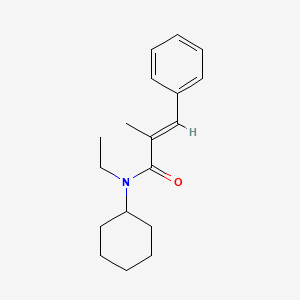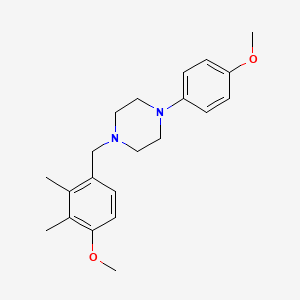
4-isopropyl-3-methylphenyl 2-furoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-isopropyl-3-methylphenyl 2-furoate is a chemical compound that is widely used in scientific research. It is a synthetic compound that is commonly referred to as IMFA. The compound has various applications in scientific research, including its use as a reagent in organic synthesis and as a precursor in the preparation of various pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-isopropyl-3-methylphenyl 2-furoate is not fully understood. However, it is believed that the compound acts as a nucleophile and attacks electrophilic centers in various reactions. The compound has been shown to undergo various reactions, including Friedel-Crafts acylation and alkylation, and has been used in the preparation of various heterocyclic compounds.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of 4-isopropyl-3-methylphenyl 2-furoate. However, the compound has been shown to exhibit some antimicrobial activity against various bacterial strains. Additionally, the compound has been shown to have some anti-inflammatory activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-isopropyl-3-methylphenyl 2-furoate is its ease of synthesis. The compound can be prepared in high yield using relatively simple procedures. Additionally, the compound is relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of the compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are various directions for future research on 4-isopropyl-3-methylphenyl 2-furoate. One area of research is the development of new synthetic methods for the preparation of the compound and its derivatives. Additionally, there is a need for more research on the mechanism of action of the compound and its potential applications in drug discovery. Another area of research is the investigation of the biological activity of the compound and its derivatives, particularly in the areas of antimicrobial and anti-inflammatory activity. Overall, 4-isopropyl-3-methylphenyl 2-furoate is a promising compound with various potential applications in scientific research.
Synthesemethoden
The synthesis of 4-isopropyl-3-methylphenyl 2-furoate involves the reaction of 4-isopropyl-3-methylphenol with furoic acid in the presence of a dehydrating agent. The reaction is typically carried out in an organic solvent such as toluene or xylene. The product is then purified by recrystallization or column chromatography. The yield of the reaction is typically in the range of 70-80%.
Wissenschaftliche Forschungsanwendungen
4-isopropyl-3-methylphenyl 2-furoate has various applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the preparation of various pharmaceuticals. The compound has also been used in the synthesis of various natural products, including alkaloids and terpenes. Additionally, 4-isopropyl-3-methylphenyl 2-furoate has been used in the preparation of various derivatives that have potential applications in drug discovery.
Eigenschaften
IUPAC Name |
(3-methyl-4-propan-2-ylphenyl) furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-10(2)13-7-6-12(9-11(13)3)18-15(16)14-5-4-8-17-14/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKVEYCMIGEADD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)C2=CC=CO2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-4-propan-2-ylphenyl) furan-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-4-methylbenzoic acid](/img/structure/B5693021.png)

![N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5693024.png)
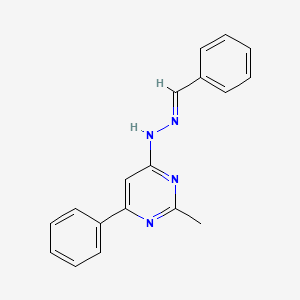
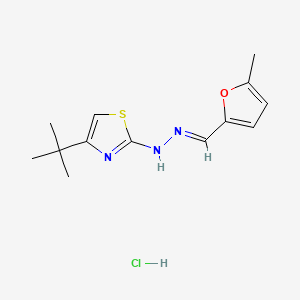
![ethyl [(4-ethoxyphenyl)sulfonyl]carbamate](/img/structure/B5693060.png)
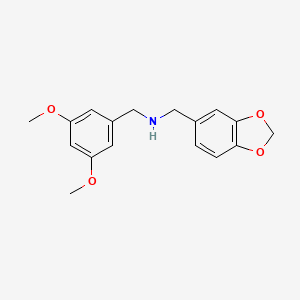

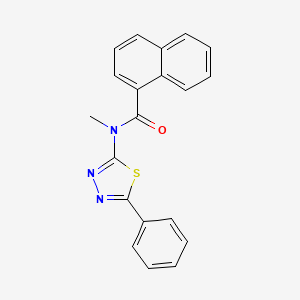

![4-[allyl(methylsulfonyl)amino]-N-cyclohexylbenzamide](/img/structure/B5693098.png)
![N,N-dimethyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2-ethanediamine](/img/structure/B5693101.png)
